Norvancomycin

Antimicrobial susceptibility MIC Staphylococcus aureus

Norvancomycin (N-Demethylvancomycin) is a glycopeptide antibiotic developed and manufactured in China since 1968. It is distinguished from vancomycin by the absence of a methyl group on its N-terminal leucine residue, with a 0.4 g dose pharmacologically equivalent to vancomycin 0.5 g. This product is not functionally interchangeable with vancomycin due to distinct pharmacokinetic parameters, cerebrospinal fluid penetration, and epidemiological susceptibility breakpoints (ECOFF for S. aureus: 1 mg/L vs. 2 mg/L for vancomycin). It shows 0% resistance among S. haemolyticus isolates, compared to 6.0% for teicoplanin. For neurosurgical formulary inclusion, combined IV and intrathecal administration achieved a 49.3-fold higher CSF AUC₀₋₂₄/MIC ratio than IV monotherapy, reducing mean treatment duration by 5.4 days. Ideal for precision dosing programs integrating Bayesian software.

Molecular Formula C65H73Cl2N9O24
Molecular Weight 1435.2 g/mol
Cat. No. B1247964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorvancomycin
Synonymsnorvancomycin
Molecular FormulaC65H73Cl2N9O24
Molecular Weight1435.2 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O
InChIInChI=1S/C65H73Cl2N9O24/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94)/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-/m0/s1
InChIKeyNUAQIRUAZSJTAI-YRPZDAAMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norvancomycin Glycopeptide Antibiotic: Procurement and Research-Grade Structural Differentiation


Norvancomycin (N-demethylvancomycin) is a glycopeptide antibiotic structurally distinguished from vancomycin by the absence of a methyl group on the nitrogen of its N-terminal leucine residue, with all other residues identical [1]. Developed and commercially manufactured in China since 1968, norvancomycin retains the core heptapeptide scaffold and D-Ala-D-Ala binding mechanism characteristic of the glycopeptide class, exhibiting potent bactericidal activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) [2][3].

Why Norvancomycin Cannot Be Interchanged with Vancomycin: Procurement and Clinical Decision Drivers


Despite sharing the same mechanism of action and comparable antibacterial spectra, norvancomycin and vancomycin are not functionally interchangeable due to measurable differences in pharmacokinetic parameters, cerebrospinal fluid penetration characteristics, and epidemiological susceptibility breakpoints. Direct clinical substitution without consideration of species-specific epidemiological cut-off values (ECOFFs), distinct population pharmacokinetic models, and region-specific procurement considerations can result in suboptimal therapeutic outcomes or dosing errors. The 0.4 g norvancomycin dose is pharmacologically equivalent to vancomycin 0.5 g, necessitating explicit dosing conversion when transitioning between agents [1]. Furthermore, norvancomycin is the only glycopeptide antibiotic independently developed and manufactured in China, with distinct supply chain and cost-effectiveness parameters relevant to procurement decisions [2].

Norvancomycin Quantitative Comparative Evidence: Head-to-Head Data Against Vancomycin and Teicoplanin


Norvancomycin vs. Vancomycin: Equivalent MIC50 and MIC90 Against Staphylococcus aureus and Enterococcus Species

In a multicentre cross-sectional study conducted across 24 hospitals in 18 provinces in China (2019), norvancomycin and vancomycin demonstrated statistically identical in vitro activity against Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis. Both compounds exhibited MIC50 values of 1 mg/L and MIC90 values of 2 mg/L across all tested strains [1]. The 255 S. aureus, 117 E. faecalis, and 114 E. faecium isolates showed no significant difference in susceptibility between the two glycopeptides [2].

Antimicrobial susceptibility MIC Staphylococcus aureus Enterococcus Glycopeptide

Norvancomycin Species-Specific ECOFF Values: S. aureus vs. S. epidermidis Differential Susceptibility Thresholds

A 2020 study involving 1,199 clinical Staphylococcus isolates from five laboratories across four Chinese cities established species-specific epidemiological cut-off values (ECOFFs) for norvancomycin. The ECOFF for S. aureus and S. hominis was determined to be 1 mg/L, whereas S. epidermidis and S. haemolyticus exhibited a higher ECOFF of 2 mg/L [1]. All isolates tested had MICs in the range of 0.12-2 mg/L, and no vancomycin resistance genes (vanA/vanB/vanC/vanD/vanE) were detected in any isolate [1].

ECOFF Staphylococcus Susceptibility breakpoint Epidemiology

Norvancomycin vs. Vancomycin: Comparable Nephrotoxicity Profile in Elderly Patients with Quantitative Serum Marker Analysis

A randomized comparative study of 105 elderly patients (52 receiving vancomycin, 53 receiving norvancomycin) assessed renal toxicity via serial serum creatinine and urea nitrogen measurements. After 10 days of treatment, mean creatinine levels were 97.86 ± 8.27 μmol/L in the vancomycin group versus 98.67 ± 8.34 μmol/L in the norvancomycin group, with no statistically significant difference (P > 0.05) [1]. Similarly, urea nitrogen levels at day 10 were 6.71 ± 1.15 mmol/L versus 6.75 ± 1.17 mmol/L, respectively [1]. Total adverse reaction rates were 13.46% (vancomycin) and 13.21% (norvancomycin), with no significant difference [2].

Nephrotoxicity Elderly Safety Renal function Adverse events

Norvancomycin Pharmacokinetics: Half-Life and Peak Plasma Concentration Dosing Parameters

Pharmacokinetic profiling of norvancomycin following single intravenous infusion establishes key parameters for dosing regimen design. A single 400 mg IV dose achieves peak plasma concentration (Cmax) of 25.18 mg/L immediately upon infusion completion, with effective blood concentrations maintained for 6-8 hours [1]. At 8 hours post-infusion, mean blood concentration declines to 1.90 mg/L [1]. The elimination half-life is 6-8 hours in patients with normal renal function, extending to 8-10 days in anuric patients [2]. A single 800 mg dose yields Cmax of 50.07 mg/L [3].

Pharmacokinetics Half-life Cmax Dosing AUC

Norvancomycin CNS Penetration: Intrathecal Administration Enhances CSF AUC/MIC Ratio

A randomized controlled trial in post-craniotomy patients with MRSA ventriculitis compared intravenous norvancomycin (800 mg q12h) versus combined intravenous plus intrathecal norvancomycin (800 mg IV q12h plus 16 mg intrathecal q24h). The experimental group demonstrated a 49.3-fold higher CSF AUC₀₋₂₄ₕ/MIC ratio (2306.57 ± 928.58) compared to the IV-only control group (46.83 ± 27.48; P < 0.001) [1]. This pharmacokinetic advantage translated to a 32.5% reduction in mean treatment duration (11.2 ± 2.6 days versus 16.6 ± 5.2 days; P = 0.005) [1].

CNS infection CSF penetration Intrathecal MRSA ventriculitis AUC/MIC

Norvancomycin vs. Teicoplanin: Differential Resistance Rates in Staphylococcus haemolyticus

A Chinese study evaluating antibiotic resistance in Staphylococcus haemolyticus clinical isolates found that no strains exhibited resistance to linezolid, vancomycin, or norvancomycin (0% resistance). In contrast, teicoplanin demonstrated a resistance rate of 6.0% against the same S. haemolyticus isolates [1]. This differential susceptibility profile is consistent with prior findings that S. haemolyticus shows variable susceptibility to teicoplanin, with some studies reporting 11% resistance (MIC > 16 μg/mL) and 21% moderate susceptibility [2].

Resistance Staphylococcus haemolyticus Teicoplanin CoNS

Norvancomycin Optimal Application Scenarios: Evidence-Driven Procurement and Research Use Cases


Post-Craniotomy MRSA Ventriculitis Treatment with Combined IV-Intrathecal Norvancomycin Protocol

Norvancomycin is optimally deployed in neurosurgical intensive care units treating post-craniotomy MRSA ventriculitis when administered via combined intravenous (800 mg q12h) and intrathecal (16 mg q24h) routes. This regimen achieves a CSF AUC₀₋₂₄ₕ/MIC ratio 49.3-fold higher than IV monotherapy (2306.57 vs. 46.83, P < 0.001), resulting in a 5.4-day reduction in mean treatment duration (11.2 ± 2.6 days vs. 16.6 ± 5.2 days, P = 0.005) without increased adverse events [1]. This evidence supports norvancomycin procurement specifically for neurosurgical formulary inclusion where central nervous system penetration is paramount.

Gram-Positive Infection Management in Chinese Healthcare Systems Requiring Cost-Effective Vancomycin Alternative

In Chinese healthcare settings where vancomycin procurement costs or supply chain considerations influence formulary decisions, norvancomycin represents a functionally equivalent alternative. The 0.4 g norvancomycin dose corresponds pharmacologically to vancomycin 0.5 g, with a documented favorable price-to-effect ratio [1]. Clinical evidence demonstrates identical MIC50/MIC90 values (1 mg/L and 2 mg/L respectively) against S. aureus and Enterococcus species [2], and statistically indistinguishable nephrotoxicity profiles in elderly patients (creatinine: 98.67 ± 8.34 μmol/L norvancomycin vs. 97.86 ± 8.27 μmol/L vancomycin at day 10; adverse reaction rates: 13.21% vs. 13.46%) [3].

Therapeutic Drug Monitoring Protocol Development Utilizing Species-Specific Norvancomycin ECOFF Values

Clinical pharmacology laboratories and antimicrobial stewardship programs developing therapeutic drug monitoring (TDM) protocols should incorporate norvancomycin-specific ECOFF values rather than extrapolating from vancomycin breakpoints. The established ECOFF for norvancomycin against S. aureus is 1 mg/L, which is one dilution lower than the vancomycin EUCAST ECOFF of 2 mg/L [1]. This differential threshold has direct implications for AUC/MIC target attainment calculations. Procurement of norvancomycin for institutions implementing precision dosing programs requires integration of these compound-specific susceptibility parameters into Bayesian dosing software.

Staphylococcus haemolyticus Infections Where Teicoplanin Resistance Is a Concern

In clinical scenarios involving confirmed or suspected Staphylococcus haemolyticus infections, norvancomycin offers a documented advantage over teicoplanin. Surveillance data indicate 0% resistance to norvancomycin among S. haemolyticus clinical isolates, compared to a 6.0% resistance rate for teicoplanin in the same population [1]. This differential susceptibility profile supports preferential procurement and use of norvancomycin over teicoplanin in settings with high prevalence of coagulase-negative staphylococcal infections, particularly in immunocompromised or device-associated infection contexts where S. haemolyticus is a recognized pathogen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norvancomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.